![molecular formula C22H16N6O2 B608325 KDU731 CAS No. 1610610-48-4](/img/structure/B608325.png)
KDU731
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KDU731 is a promising drug candidate for the treatment of diarrhea caused by Cryptosporidium . It is an orally active C. parvum inhibitor of PI4K (IC50: 25 nM) and has been shown to block Cryptosporidium infection in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of KDU731 is C22H16N6O2 . It has a molecular weight of 396.40 . The exact molecular structure is not specified in the search results.Physical And Chemical Properties Analysis
KDU731 is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 83.33 mg/mL . The compound is stable for up to 3 years at -20°C in powder form, and for up to 2 years at 4°C .科学的研究の応用
Promising Drug Candidate for Cryptosporidium Treatment : KDU731 has been highlighted as a promising drug candidate for treating diarrhea caused by Cryptosporidium, especially in young children in resource-limited regions. It acts as a PI(4) kinase inhibitor, blocking Cryptosporidium infection in vitro and in vivo in immunocompromised mice. It significantly reduces oocyst shedding, diarrhea, and dehydration in neonatal calves (Ward, 2017).
Drug Discovery and Testing : A comprehensive drug discovery process, including screening a library of compounds for antiparasitic activity, led to the identification of KDU731. This process involved developing transgenic parasites and mouse models of infection. Oral treatment with KDU731 in these models showed marked reduction in parasite load and faecal oocyst shedding. The drug also demonstrated quick resolution of diarrhoea and decreased levels of dehydration in neonatal calves (Ray, 2017).
Targeting Cryptosporidium Phosphatidylinositol-4-OH Kinase : KDU731 targets the Cryptosporidium lipid kinase PI(4)K, indicating that this enzyme is a potential target for pyrazolopyridines. The compound's oral administration resulted in a potent reduction in intestinal infection in immunocompromised mice, as well as rapid resolution of diarrhoea in neonatal calves, suggesting its potential for preclinical evaluation as a treatment for cryptosporidiosis (Manjunatha et al., 2017).
作用機序
将来の方向性
KDU731 has shown promise in preclinical models and is currently undergoing further safety studies prior to the initiation of clinical trials . It warrants further preclinical evaluation as a drug candidate for the treatment of cryptosporidiosis . The future directions of KDU731 will likely involve more extensive clinical trials to evaluate its efficacy and safety in humans.
特性
IUPAC Name |
3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYJNWWLQSAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76281701 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。